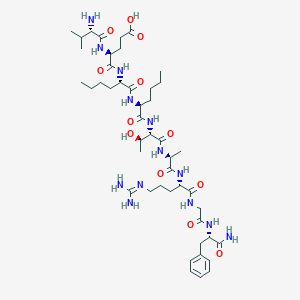
Atana
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atana, also known as 2-(2-Aminothiazol-4-yl)-N-(3-aminophenyl) acetamide, is a novel chemical compound that has garnered interest in the scientific community due to its potential applications in various research fields. Atana has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of Atana is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, differentiation, and survival. Atana has been shown to activate the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. Atana also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Atana has been found to exhibit various biochemical and physiological effects. In animal models, Atana has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. Atana has also been found to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. Atana has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Atana has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. Atana has been found to exhibit low toxicity in animal models, making it a safe candidate for research. However, Atana has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Atana also has a short half-life, which can limit its efficacy in some experiments.
Orientations Futures
There are several future directions for Atana research. One area of interest is the development of Atana derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of Atana's potential applications in other research fields such as immunology and infectious diseases. Additionally, the elucidation of Atana's mechanism of action and its interaction with other signaling pathways can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, Atana is a promising compound with potential applications in various research fields. Its easy synthesis, low toxicity, and various biochemical and physiological effects make it a valuable candidate for scientific research. The elucidation of its mechanism of action and the development of Atana derivatives with improved efficacy and safety profiles can pave the way for the development of novel drugs with therapeutic applications.
Méthodes De Synthèse
Atana can be synthesized using a simple and efficient method. The synthesis involves the reaction of Atanaaminothiazole and 3-aminophenyl acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction yields Atana as a white solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
Atana has shown potential applications in various research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, Atana has been found to enhance the release of neurotransmitters and improve cognitive function in animal models. In cancer research, Atana has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In drug discovery, Atana has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
136849-69-9 |
|---|---|
Nom du produit |
Atana |
Formule moléculaire |
C46H77N13O12 |
Poids moléculaire |
1004.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
Clé InChI |
ODVSXZCPVWMZLR-LKURJHONSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
SMILES canonique |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
Autres numéros CAS |
136849-69-9 |
Séquence |
VEXXTARGF |
Synonymes |
allatotropin (5-13), Nle(7,8)- allatotropin (5-13), norleucine (7,8)- ATANA Nle(7,8)-allatotropin (5-13) Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



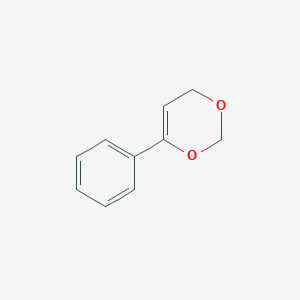
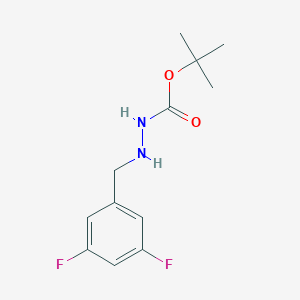
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
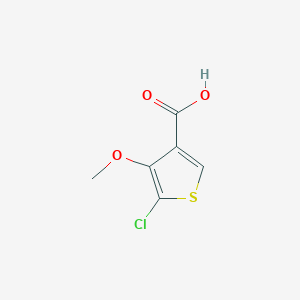
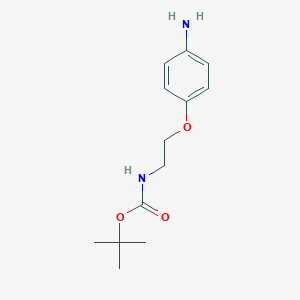
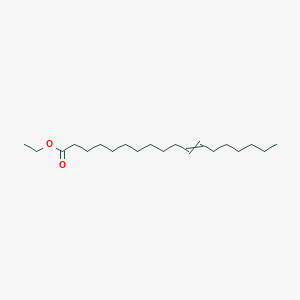
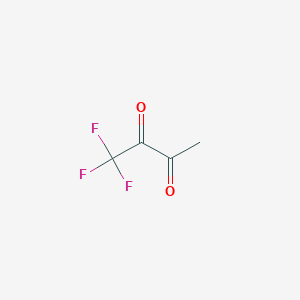
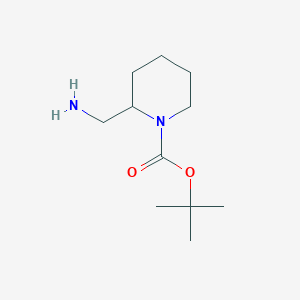
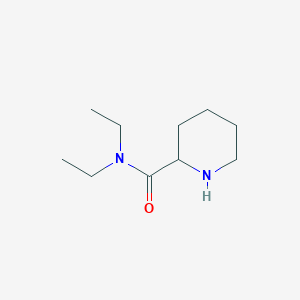
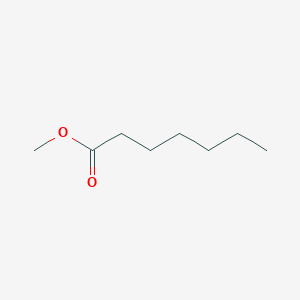
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
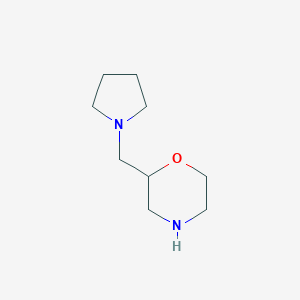
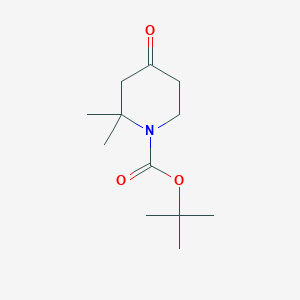
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)